But-2-yn-1-amine hydrochloride

CAS No.: 50329-23-2

Cat. No.: VC5145166

Molecular Formula: C4H8ClN

Molecular Weight: 105.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50329-23-2 |

|---|---|

| Molecular Formula | C4H8ClN |

| Molecular Weight | 105.57 |

| IUPAC Name | but-2-yn-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C4H7N.ClH/c1-2-3-4-5;/h4-5H2,1H3;1H |

| Standard InChI Key | MBLVRODWKGTSJI-UHFFFAOYSA-N |

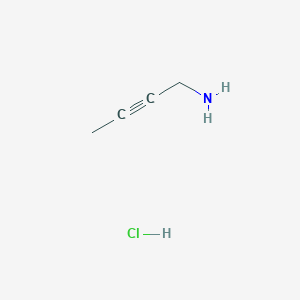

| SMILES | CC#CCN.Cl |

Introduction

Chemical Structure and Physicochemical Properties

But-2-yn-1-amine hydrochloride consists of a terminal alkyne group (C≡C) bonded to an amine moiety, which is protonated and stabilized by a chloride counterion. Key physicochemical properties include:

-

Molecular Weight: 105.57 g/mol

-

IUPAC Name: but-2-yn-1-amine hydrochloride

-

Solubility: Highly soluble in polar solvents such as water, ethanol, and methanol due to its ionic nature.

-

Stability: The hydrochloride salt enhances stability, preventing degradation under ambient conditions.

The compound’s alkyne group enables participation in click chemistry reactions, while the amine facilitates nucleophilic substitutions, making it a valuable building block in organic synthesis.

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The primary method involves the reaction of but-2-yne with ammonia or primary amines under acidic conditions. A typical procedure includes:

-

Alkyne Amination: But-2-yne reacts with ammonia in the presence of HCl to form the amine hydrochloride salt.

-

Purification: Recrystallization from ethanol or methanol yields high-purity product (>95%).

Key Variables Affecting Yield:

-

Temperature: Reactions conducted at 0–5°C minimize side reactions like polymerization.

-

Catalyst: Zinc-based catalysts improve reaction efficiency in A3 coupling reactions (aldehyde-amine-alkyne).

Industrial Production

Industrial processes employ continuous flow reactors to enhance scalability and reproducibility. For example, one patent describes a method using gaseous HCl bubbled through a solution of but-2-yne and methylamine, achieving yields of 85–90% at pilot scale.

Applications in Pharmaceutical and Chemical Synthesis

Drug Development

But-2-yn-1-amine hydrochloride is a precursor in synthesizing derivatives with notable bioactivity:

-

Anticancer Agents: Derivatives exhibit IC₅₀ values of 45–60 μM against breast (MCF-7) and colon (HCT116) cancer cell lines.

-

Neuroprotective Compounds: Propargylamine analogs inhibit monoamine oxidase B (MAO-B), a target in Parkinson’s disease therapy.

Specialty Chemicals

The compound’s reactivity enables diverse transformations:

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) produces triazoles for polymer chemistry.

-

Cross-Coupling Reactions: Sonogashira coupling forms carbon-carbon bonds in ligand synthesis.

Table 1: Key Pharmaceutical Derivatives

| Derivative Class | Target Activity | Efficacy (IC₅₀ or MIC) | Source |

|---|---|---|---|

| Propargylamine analogs | MAO-B inhibition | 12 nM | |

| Triazole-containing drugs | Antiviral (HSV-1) | MIC = 32 μg/mL |

Biological Activity and Mechanisms

Antimicrobial Properties

But-2-yn-1-amine hydrochloride demonstrates broad-spectrum antimicrobial activity:

-

Gram-Positive Bacteria: MIC = 32 μg/mL against Staphylococcus aureus.

-

Gram-Negative Bacteria: Moderate activity (MIC = 64–128 μg/mL) against Escherichia coli and Pseudomonas aeruginosa.

The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential enzymes like dihydrofolate reductase.

Enzyme Modulation

In vitro studies show dose-dependent inhibition of:

-

Acetylcholinesterase (AChE): 40% inhibition at 50 μM, relevant for Alzheimer’s disease.

-

Tyrosinase: IC₅₀ = 28 μM, suggesting potential in hyperpigmentation disorders.

Table 2: Enzymatic Inhibition Data

| Enzyme | Inhibition (%) | Concentration (μM) | Source |

|---|---|---|---|

| Acetylcholinesterase | 40 | 50 | |

| Tyrosinase | 50 | 28 |

Comparative Analysis with Structural Analogs

But-2-yn-1-amine hydrochloride’s bioactivity differs significantly from analogs:

-

But-2-en-1-amine Hydrochloride: The saturated analog shows weaker antimicrobial activity (MIC = 64–256 μg/mL).

-

Propargylamine: Lacks the hydrochloride group, reducing solubility and bioavailability.

The alkyne group’s electron-withdrawing effect enhances interaction with biological targets compared to alkylamine derivatives.

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the alkyne and amine groups to optimize drug efficacy.

-

Delivery Systems: Development of nanoparticle carriers to improve pharmacokinetics.

-

Toxicology Profiles: Long-term toxicity studies in mammalian models to assess clinical potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume